Validated Negative Control for Src Kinase Inhibition Assays with Quantified Inactivity
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- functions as a validated negative control, being the inactive analog of the Src family kinase inhibitor PP2. In an anoxia-induced hippocampal slice model, treatment with 10 µM of the active inhibitor PP2 significantly blocked the increase in phospho-Y416 Src levels (a measure of kinase activation) induced by anoxia. In contrast, the same concentration of the target compound (as PP3) showed no statistically significant difference from control, demonstrating its essential role in confirming on-target effects [1]. This functional inactivity is critical for experimental design.
| Evidence Dimension | Inhibition of Anoxia-Induced Src (Y416) Phosphorylation |
|---|---|
| Target Compound Data | No significant inhibition of p-Src increase vs. control at 10 µM |
| Comparator Or Baseline | PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): Significantly blocked p-Src increase at 10 µM (p<0.05) |
| Quantified Difference | Complete loss of inhibitory activity compared to PP2. |
| Conditions | Western blot analysis of hippocampal slices exposed to anoxia. |
Why This Matters
This ensures experimental validity by ruling out non-specific effects of the pyrazolopyrimidine scaffold, a critical factor for robust data interpretation and publication.
- [1] McDonald, F. J., et al. (2019). Src family kinase inhibition during anoxia blunts the anoxic inward current. Journal of Neuroscience, 39(27), 5312-5325. Figure 4. View Source
